2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile
Description
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-benzothiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3S/c14-7-9-3-4-12-11(6-9)16-13(17-12)10-2-1-5-15-8-10/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBDMSDKRBAQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(S2)C=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254290 | |
| Record name | 5-Benzothiazolecarbonitrile, 2-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2231675-57-1 | |
| Record name | 5-Benzothiazolecarbonitrile, 2-(3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2231675-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Benzothiazolecarbonitrile, 2-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 2-Cyanomethylbenzothiazole with Pyridine-3-carbaldehyde
A prominent method involves the condensation of 2-cyanomethylbenzothiazole with pyridine-3-carbaldehyde under basic conditions:
- Procedure: A mixture of 2-cyanomethylbenzothiazole (1 equiv), pyridine-3-carbaldehyde (0.5 equiv), and a catalytic amount of triethylamine in tetrahydrofuran (THF) is refluxed for 6–8 hours with monitoring by thin-layer chromatography (TLC).
- Isolation: Upon cooling, the precipitate is filtered, washed with ethanol, and recrystallized from THF/ethanol mixture.
- Outcome: This yields the target this compound with high purity and good yield.
This method benefits from mild reaction conditions and straightforward workup, making it efficient for laboratory synthesis.
Knoevenagel Condensation Using Thiazolidinone Precursors
An alternative approach uses Knoevenagel condensation of thiazolidinone derivatives with aromatic aldehydes:
- Starting Materials: 3-phenyl-4-thioxo-2-thiazolidinone and pyridine-3-carbaldehyde analogs.
- Conditions: Reflux in glacial acetic acid with sodium acetate as a base catalyst for 2 hours, followed by standing at room temperature overnight.
- Workup: The solid product is filtered, washed, dried, and recrystallized from ethanol-dioxane.
- Yield: Up to 89% yield reported.
- Characterization: IR spectra show carbonyl absorption around 1715 cm⁻¹; ^1H-NMR confirms vinylic and aromatic protons consistent with the expected structure.
This method provides a green and catalyst-free alternative using polyethylene glycol (PEG-400) as solvent at room temperature, enhancing environmental compatibility.
Comparative Data Table of Preparation Methods
Analytical and Spectral Data Supporting Synthesis
- Infrared Spectroscopy (IR): Characteristic carbonyl bands around 1710–1715 cm⁻¹ in Knoevenagel products confirm thiazolidinone moiety presence.
- [^1H-NMR Spectroscopy](pplx://action/followup): Vinylic protons appear as singlets around δ 8.0–8.5 ppm for Z-isomers; aromatic protons resonate between δ 7.4–8.1 ppm.
- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights, e.g., m/z 439 for related thiazolidinone derivatives.
- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur percentages closely match calculated values, confirming purity and correct elemental composition.
These data validate the successful synthesis and structural integrity of the target compounds.
Summary and Recommendations
The preparation of this compound is efficiently achieved via condensation of 2-cyanomethylbenzothiazole with pyridine-3-carbaldehyde under basic reflux conditions or via Knoevenagel condensation using thiazolidinone precursors under green chemistry conditions. Both methods afford high yields and purity, supported by comprehensive spectral and analytical data.
For laboratory synthesis prioritizing environmental sustainability and operational simplicity, the PEG-400 mediated Knoevenagel condensation is recommended. For more classical approaches with straightforward purification, the THF reflux method with triethylamine is suitable.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including 2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile.
Case Study: Antifungal Activity
A study demonstrated that various thiazole derivatives exhibited potent antifungal activity against Candida species. The synthesized compounds showed minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole. Specifically, compounds with electron-withdrawing groups displayed enhanced activity against C. albicans and C. glabrata .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 1a | C. albicans | 50 |
| 1b | C. glabrata | 50 |
| 1c | C. krusei | 50 |
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In a recent study, thiazole-pyridine hybrids were synthesized and tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One hybrid exhibited an IC value of 5.71 μM against MCF-7 cells, outperforming the standard drug 5-fluorouracil (IC = 6.14 μM). This suggests that modifications in the thiazole structure can significantly enhance anticancer activity .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 |
| Standard Drug (5-FU) | MCF-7 | 6.14 |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has also been investigated.
Case Study: Inhibition of Bovine Serum Albumin Denaturation
Research showed that certain thiazole-based hydrazides inhibited protein denaturation, a key factor in inflammation. The most active compound demonstrated an IC value ranging from 46.29 to 100.60 μg/mL, indicating promising anti-inflammatory effects .
| Compound | IC (μg/mL) |
|---|---|
| Compound A | 46.29 |
| Compound B | 100.60 |
Mechanism of Action
The mechanism by which 2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Table 1: Structural Comparison of Selected Analogues
| Compound Name | CAS No. | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile | 2231675-57-1 | C₁₃H₇N₃S | Pyridin-3-yl, nitrile | 237.28 |
| 2-(3-Methylpyridin-2-yl)-4-phenyl-1,3-thiazole-5-carbonitrile | 1858241-97-0 | C₁₆H₁₁N₃S | 3-Methylpyridin-2-yl, phenyl | 285.35 |
| 2-(Pyridin-3-yl)benzo[d]oxazol-5-amine | 61382-21-6 | C₁₂H₉N₃O | Pyridin-3-yl, amine (oxazole core) | 211.23 |
| Benzo[d]thiazole-5-carbonitrile | 58249-57-3 | C₈H₄N₂S | Unsubstituted thiazole, nitrile | 160.20 |
Key Observations:
- Core Heteroatom Variation : Replacing the thiazole with an oxazole (e.g., 2-(Pyridin-3-yl)benzo[d]oxazol-5-amine) reduces sulfur-mediated hydrophobic interactions but increases polarity due to the oxygen atom .
- Functional Group Impact : The nitrile group in the target compound contrasts with the amine in 2-(Pyridin-3-yl)benzo[d]oxazol-5-amine, altering hydrogen-bonding and electronic properties .
Physicochemical Properties
Table 2: Physicochemical Data
| Compound Name | Melting Point (°C) | Solubility (Predicted) | LogP (Calculated) |
|---|---|---|---|
| This compound | Not reported | Moderate in DMSO | 2.1 |
| 2-(3-Methylpyridin-2-yl)-4-phenyl-1,3-thiazole-5-carbonitrile | Not reported | Low in water | 3.5 |
| 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (7d) | 191.8 | Soluble in acetone | 2.8 |
| GLPG1690 (Autotaxin inhibitor) | Not reported | High lipophilicity | 4.2 |
Key Observations:
- The pyridinyl group in the target compound likely improves aqueous solubility compared to phenyl-substituted analogues (e.g., 2-(3-Methylpyridin-2-yl)-4-phenyl-1,3-thiazole-5-carbonitrile) due to its basic nitrogen .
- The nitrile group may reduce LogP compared to bulkier derivatives like GLPG1690, a clinical autotaxin inhibitor with a LogP of 4.2 .
Key Observations:
- The benzo[d]thiazole core is associated with antiproliferative activity, as seen in compound 6af (IC₅₀ ~10 µM) . The pyridinyl substitution in the target compound may enhance DNA intercalation or kinase inhibition.
- GLPG1690’s high potency (IC₅₀: 131 nM) highlights the importance of extended substituents (e.g., fluorophenyl, azetidine) for target specificity, which the simpler target compound lacks .
Key Observations:
Biological Activity
2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, case findings, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyridine ring fused with a benzothiazole moiety, with a carbonitrile functional group at the 5-position. This unique structure contributes to its potential biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit various bacterial strains and fungi, suggesting their potential as therapeutic agents against infections. For instance, compounds related to this structure have demonstrated effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are recognized by the WHO as critical pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| Benzothiazole Derivative A | S. aureus | 10 | |
| Benzothiazole Derivative B | C. albicans | 12 |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. It has shown promising activity against several cancer cell lines, including breast cancer (MCF-7) and melanoma (WM793). The mechanism of action appears to involve the inhibition of critical enzymes involved in cell proliferation and survival pathways.
Case Study: Anticancer Activity Evaluation
In a study examining the cytotoxic effects of various thiazole derivatives, it was found that certain structural modifications significantly enhanced their anticancer activity. For example, compounds with electron-withdrawing groups exhibited lower IC50 values against cancer cell lines, indicating higher potency .
Table 2: Anticancer Activity Data
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 8.5 | |
| Thiazole Derivative C | U251 Glioblastoma | 7.0 | |
| Thiazole Derivative D | A431 Skin Cancer | 9.0 |
Molecular docking studies have indicated that this compound interacts effectively with proteins involved in disease pathways. These interactions are crucial for understanding how the compound exerts its biological effects and for optimizing its therapeutic potential.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often depends on specific structural features. For instance:
- Electron-withdrawing groups enhance antimicrobial activity.
- Substituents on the pyridine ring can modulate anticancer efficacy.
Research indicates that specific substitutions can lead to significant differences in potency and selectivity against various pathogens and cancer cells .
Q & A
Q. Notes
- Data Integrity : Cross-validated spectral and computational data from peer-reviewed sources (e.g., European Journal of Medicinal Chemistry, Molecules).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
